molecular formula C12H15N5O3 B1436709 N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide CAS No. 1105194-43-1

N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide

Cat. No.: B1436709
CAS No.: 1105194-43-1
M. Wt: 277.28 g/mol
InChI Key: ABBMZBDKLIPSHC-UHFFFAOYSA-N
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Description

N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide is a complex organic compound with a unique structure that includes a pyridazine ring, an isoxazole moiety, and a hydroxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.

    Introduction of the Isoxazole Moiety: The isoxazole ring is introduced via a cycloaddition reaction involving nitrile oxides and alkenes.

    Attachment of the Propoxy Group: The propoxy group is attached through an etherification reaction, typically using an alkyl halide and a base.

    Hydroxylation: The hydroxy group is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The isoxazole and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the isoxazole moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboxamide
  • 6-(3-(3-Methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide
  • N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboxylate

Uniqueness

N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide is unique due to the presence of both the hydroxy group and the isoxazole moiety, which contribute to its distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

N'-hydroxy-6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-8-7-9(20-17-8)3-2-6-19-11-5-4-10(14-15-11)12(13)16-18/h4-5,7,18H,2-3,6H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMZBDKLIPSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCOC2=NN=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCCOC2=NN=C(C=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide
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N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide
Reactant of Route 3
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N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide
Reactant of Route 4
N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide

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